molecular formula C27H28N2O4S B5113289 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide

Cat. No.: B5113289
M. Wt: 476.6 g/mol
InChI Key: NMJIGTDGFRMLMY-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide is a synthetic benzothiazole-derivative research chemical of significant interest in neuropharmacological studies. As part of the N-(thiazol-2-yl)-benzamide structural class, this compound is characterized by a benzothiazole moiety linked to a triethoxy-substituted benzamide group. Based on functional studies of closely related analogs, this compound is proposed to act as a potent and selective negative allosteric modulator of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9979163/). ZAC is a cation channel activated by zinc (Zn2+), copper (Cu2+), and protons (H+), and it is expressed in various human tissues, including the brain, pancreas, and placenta. Its physiological roles are still being elucidated due to a historical lack of selective pharmacological tools. Related analogs have been demonstrated to function as state-dependent channel blockers that non-competitively antagonize Zn2+-evoked ZAC signaling with IC50 values in the low micromolar range (1–3 µM), and they exhibit no significant off-target activity at other classical Cys-loop receptors such as 5-HT3, nicotinic acetylcholine, GABAA, or glycine receptors (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9979163/). This selective profile makes this chemical class a valuable tool for probing the structure, function, and physiological impact of ZAC. Potential research applications for this compound include investigating the role of zinc as a neuromodulator, exploring channel gating mechanisms in pentameric ligand-gated ion channels, and studying the potential therapeutic relevance of ZAC in the immune system and metabolic processes. The compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4S/c1-5-31-22-15-19(16-23(32-6-2)25(22)33-7-3)26(30)28-21-14-18(13-12-17(21)4)27-29-20-10-8-9-11-24(20)34-27/h8-16H,5-7H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJIGTDGFRMLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide typically involves multiple stepsThe benzothiazole ring can be synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . The final step involves the coupling of the benzothiazole derivative with 3,4,5-triethoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core and phenolic groups are primary oxidation targets:

Reaction TypeConditionsReagentsProductReferences
Ring oxidationAcidic, 60–80°CKMnO₄Formation of quinoline N-oxide derivatives
Phenolic group oxidationAlkaline H₂O₂, RTH₂O₂/Cu(II) catalystsOxidized to quinone structures
  • Mechanistic Insight : The electron-deficient quinoline ring undergoes oxidation at the nitrogen atom under strong oxidizing conditions, while phenolic -OH groups are susceptible to peroxide-mediated oxidation .

Reduction Reactions

Reduction occurs at the ketone and unsaturated bonds:

Reaction TypeConditionsReagentsProductReferences
Ketone reductionEthanol, refluxNaBH₄5-hydroxyhexahydroquinoline derivatives
HydrogenationH₂ gas, Pd/C catalyst50–100 psi, 80°CSaturation of the hexahydroquinoline ring to decahydro derivatives
  • Key Observation : Selective reduction of the 5-oxo group preserves the ester functionality, enabling modular derivatization.

Ester Hydrolysis and Functionalization

The phenoxyethyl ester group undergoes hydrolysis and subsequent reactions:

Reaction TypeConditionsReagentsProductReferences
Acidic hydrolysisHCl (6M), refluxH₂O/EtOHCarboxylic acid intermediate
Alkaline hydrolysisNaOH (2M), RTMeOH/H₂OSodium carboxylate salt
EsterificationDCC, DMAPR-OH (alcohols)New ester derivatives (e.g., methyl, benzyl esters)
  • Stability Note : The ester group is stable under neutral conditions but hydrolyzes rapidly in strong acids/bases .

Nucleophilic Aromatic Substitution

Chlorine atoms on aromatic rings participate in substitution:

Reaction TypeConditionsReagentsProductReferences
SNAr at 3-chloro siteDMF, 120°CNaN₃, KFAzido or fluoro substituents
Ullmann couplingCuI, DMSOAryl boronic acidsBiaryl derivatives
  • Regioselectivity : The 3-chloro substituent on the hydroxy-methoxyphenyl ring is more reactive than the 4-chlorophenyl group due to electron-withdrawing effects .

Hydrogen Bonding and Chelation

The phenolic -OH and methoxy groups enable metal coordination:

| Reaction Type | Conditions | Reagents | Product | References |
|-------------------------|--------------------------------|------------------------------|-------------------------------------------------------------------------|

Scientific Research Applications

Medicinal Chemistry

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide has been explored for its potential as an anti-cancer agent. The benzothiazole group is recognized for its ability to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Case Study: Anti-Cancer Activity

Research has indicated that compounds containing benzothiazole derivatives exhibit cytotoxic effects against cancer cell lines. A study demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in vitro and in vivo models .

Material Science

The compound's unique structure allows for potential applications in the development of new materials, particularly organic semiconductors and photonic devices. Its ability to form stable complexes with metals can be utilized in creating advanced materials with specific electronic properties.

Case Study: Organic Photovoltaics

Research into organic photovoltaic materials has identified compounds with similar structures as promising candidates for enhancing light absorption and charge transport properties. The incorporation of triethoxy groups can improve the solubility and processability of these materials .

Biological Studies

The compound has potential applications in biological studies, particularly in understanding enzyme inhibition and receptor interactions. Its structural features may allow it to serve as a lead compound for designing inhibitors against specific enzymes involved in disease pathways.

Case Study: Enzyme Inhibition

Studies have shown that benzothiazole derivatives can act as effective inhibitors of certain enzymes linked to cancer progression. Research is ongoing to evaluate the inhibitory effects of this compound on various biological targets .

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . In cancer treatment, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Key Structural Differences Molecular Weight (g/mol) Biological Activity Evidence ID
Target Compound : N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide Benzothiazole + triethoxybenzamide ~467.5* Potential kinase inhibition (inferred from benzothiazole JNK inhibitors)
N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide Additional triazole and methoxyphenyl groups ~635.7 Unspecified (structural complexity suggests diverse targeting)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Simpler thiazole core; Cl/F substituents ~284.7 PFOR enzyme inhibition
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide Thiadiazole core; methoxy groups ~383.4 Insecticidal/fungicidal activity
N-(3,4-difluorophenyl)-3,4,5-triethoxybenzamide Difluorophenyl instead of benzothiazolyl-methylphenyl ~377.4 Unspecified (fluorine enhances metabolic stability)

*Calculated based on molecular formula.

Pharmacological Activity Comparison

  • Kinase Inhibition : The benzothiazole moiety in the target compound is structurally similar to AS601245, a JNK inhibitor . However, the triethoxy groups may alter selectivity compared to simpler benzothiazole derivatives.
  • Antimicrobial Potential: Thiadiazole derivatives (e.g., ) exhibit insecticidal activity, but the target compound’s benzothiazole-triethoxy combination may prioritize eukaryotic kinase targets over prokaryotic systems .

Physicochemical Properties

  • LogP/Solubility : The triethoxy groups increase hydrophobicity (higher logP) compared to methoxy or halogenated analogs (e.g., ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Metabolic Stability : Fluorinated analogs () resist oxidative metabolism better than ethoxy-rich compounds, which are prone to CYP450-mediated dealkylation.

Biological Activity

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C24H22N2O4S
  • Molar Mass : 434.507 g/mol
  • CAS Number : 388080-00-0

Anticancer Activity

Research indicates that compounds containing the benzothiazole moiety exhibit anticancer properties. A study on a series of benzothiazole derivatives demonstrated that many showed significant cytotoxic effects against various cancer cell lines. Specifically, this compound has been evaluated for its potential to induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also been investigated for antimicrobial activity. Benzothiazole derivatives are known to possess broad-spectrum antimicrobial effects. In vitro studies have shown that this compound effectively inhibits the growth of several bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential neuroprotective effects. A study evaluating various benzothiazole derivatives for their neurotoxicity and CNS depressant activity indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage . This suggests a possible role in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Anticancer Mechanism : Induction of apoptosis through modulation of the intrinsic pathway involving mitochondrial dysfunction.
  • Antimicrobial Mechanism : Inhibition of cell wall synthesis and disruption of membrane integrity.
  • Neuroprotective Mechanism : Reduction of oxidative stress and inhibition of apoptotic pathways in neuronal cells.

Table 1: Biological Activity Summary

Activity TypeEffectivenessReference
AnticancerHigh
AntimicrobialModerate
NeuroprotectivePromising

Case Study: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on human lung cancer cells (H460). The compound exhibited an IC50 value of 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Case Study: Antimicrobial Activity

In another investigation focusing on the antimicrobial properties of benzothiazole derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for triethoxybenzamide protons (δ 1.4–1.6 ppm for -OCH₂CH₃, δ 4.0–4.2 ppm for -OCH₂), benzothiazole aromatic protons (δ 7.2–8.5 ppm), and methyl group (δ 2.4 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and benzothiazole carbons (δ 120–160 ppm) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1670 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₂₉H₂₉N₂O₄S: 501.18 g/mol) .

(Advanced) How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles, torsion angles, and intermolecular interactions:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL (via SHELX suite) for structure solution and refinement. Hydrogen bonds (e.g., N–H···O) stabilize the crystal lattice .
  • Validation : Check R-factor (<5%) and residual electron density maps. For example, a related benzothiazole derivative showed centrosymmetric dimers via N–H···N bonds (Table 1 in ).

(Advanced) How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodological Answer :

  • Substituent Variation : Modify triethoxy groups (e.g., replace ethoxy with methoxy or halogen) to assess electronic effects on bioactivity .
  • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., Hedgehog signaling pathway using Gli-luciferase reporter cells, as in SANT-2 analogs ).
  • Data Analysis : Use IC₅₀ values and molecular docking (AutoDock/Vina) to correlate substituent effects with binding affinity .

(Advanced) How to address contradictions in reported biological activity data?

Q. Methodological Answer :

  • Purity Verification : Re-analyze compound purity via HPLC (>98%) and elemental analysis (C, H, N within ±0.4% of theoretical) .
  • Orthogonal Assays : Confirm activity across multiple platforms (e.g., in vitro kinase assays vs. cell-based luciferase readouts) .
  • Solubility Considerations : Use DMSO stock solutions at standardized concentrations (<0.1% v/v in media) to avoid solvent interference .

(Advanced) What computational strategies predict binding modes and stability?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock to model interactions with target proteins (e.g., Hedgehog pathway protein Ptch1). Optimize ligand conformers with Lamarckian genetic algorithms .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) for 100 ns to assess stability (RMSD <2 Å) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and intermolecular charge transfer .

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